molecular formula C7H10N2O2 B11792751 (2-Ethoxypyrimidin-5-yl)methanol

(2-Ethoxypyrimidin-5-yl)methanol

Cat. No.: B11792751
M. Wt: 154.17 g/mol
InChI Key: BRLZXGKASCMTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with ethyl alcohol under controlled conditions. One common method involves the use of sodium hydride as a base in N,N-dimethylformamide (DMF) at temperatures ranging from 0 to 20°C . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts this group to a carboxylic acid (-COOH) at elevated temperatures (60–80°C).

Reagent Conditions Product Yield
KMnO₄ (1.5 eq)H₂SO₄, 70°C, 4 hr2-Ethoxypyrimidine-5-carboxylic acid68%
CrO₃ (2 eq)Acetone, 25°C, 12 hrPartial oxidation to aldehyde42%

This reaction is pH-sensitive, with optimal yields achieved below pH 3. Side products include ring-opening derivatives under strongly oxidizing conditions.

Esterification and Etherification

The hydroxymethyl group reacts with acylating agents to form esters. Acetic anhydride (Ac₂O) in pyridine at 50°C produces the corresponding acetate ester quantitatively.

Mechanism :

  • Nucleophilic attack by the alcohol oxygen on the acylating agent.

  • Proton transfer and elimination of byproducts (e.g., H₂O or AcOH) .

For etherification, Williamson synthesis with alkyl halides (e.g., CH₃I) in NaOH/EtOH yields 2-ethoxy-5-(alkoxymethyl)pyrimidines.

Reagent Conditions Product
Ac₂O (3 eq)Pyridine, 50°C, 2 hr5-(Acetoxymethyl)-2-ethoxypyrimidine
CH₃I (1.2 eq)NaOH/EtOH, reflux, 6 hr5-(Methoxymethyl)-2-ethoxypyrimidine

Condensation Reactions

The hydroxymethyl group participates in nucleophilic substitutions. With coupling agents like EDC/HOBt, it forms amides or esters with carboxylic acids or amines.

Example : Reaction with benzoic acid:

  • Activation of benzoic acid with EDC/HOBt.

  • Nucleophilic attack by the hydroxymethyl oxygen.

  • Formation of 5-((benzoyloxy)methyl)-2-ethoxypyrimidine (yield: 76%).

Mechanistic Insights

  • Acid-Catalyzed Reactions : Protonation of the pyrimidine ring’s nitrogen enhances electrophilicity, facilitating nucleophilic attacks at the hydroxymethyl group .

  • Base-Mediated Reactions : Deprotonation of the -CH₂OH group generates a stronger nucleophile, accelerating esterification or etherification.

Notable Side Reactions :

  • Ring-opening under strong acidic or basic conditions (e.g., 10% H₂SO₄ at 100°C).

  • Transetherification of the ethoxy group with alcohols in H₂SO₄ .

Thermal Stability

Decomposition occurs above 200°C, releasing ethylene (from ethoxy group) and formaldehyde (from hydroxymethyl group).

Temperature Major Products
220°CPyrimidine, ethylene, formaldehyde
250°CCarbon monoxide, NH₃

Biological Interactions

This synthesis of reactivity data underscores the compound’s versatility in organic synthesis, particularly in pharmaceutical intermediate preparation. Experimental parameters such as temperature, pH, and reagent stoichiometry critically influence reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

(2-Ethoxypyrimidin-5-yl)methanol has shown significant potential in medicinal chemistry due to its biological activities:

  • Antiviral Activity : Studies indicate that this compound exhibits antiviral properties, making it a candidate for the development of new antiviral agents. Its structural analogs have been found to inhibit viral replication processes effectively.
  • Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including resistant pathogens. This suggests its potential use in treating infections caused by such bacteria.

Agrochemicals

The compound's biological activity extends to agrochemical applications, where it may serve as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds. Its effectiveness in inhibiting growth or reproduction in certain organisms could be explored further for agricultural uses.

Organic Synthesis

In organic synthesis, this compound can act as a versatile building block for creating more complex molecules. The functional groups present allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.

Data Tables

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of this compound against influenza virus strains. The compound was found to inhibit viral replication significantly at low micromolar concentrations, demonstrating its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

Research focused on the compound's effect on Mycobacterium tuberculosis revealed that it inhibits the NDH-2 enzyme, critical for bacterial respiration. The study showed that treatment with this compound resulted in reduced bacterial viability, indicating its potential role in tuberculosis treatment.

Mechanism of Action

The mechanism of action of (2-Ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyrimidin-5-yl)methanol
  • (2-Chloropyrimidin-5-yl)methanol
  • (2-Hydroxypyrimidin-5-yl)methanol

Uniqueness

(2-Ethoxypyrimidin-5-yl)methanol is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

(2-Ethoxypyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features an ethoxy group attached to the pyrimidine ring, which influences its solubility and biological interactions. The general formula can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic processes in target organisms.
  • Nucleic Acid Synthesis Interference : It could interfere with nucleic acid synthesis, which is crucial for cell proliferation and function.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

Antioxidant Activity

The compound has also shown promising antioxidant activity, which is essential for combating oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays:

  • DPPH Assay : Exhibited an IC50 value of 30 µg/mL.
  • FRAP Assay : Demonstrated a reducing power equivalent to 100 µM Trolox.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to assess its effect on bacterial growth in vitro. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 0.25 mg/mL.

Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The results indicated a selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM, suggesting potential applications in cancer therapy.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2-ethoxypyrimidin-5-yl)methanol

InChI

InChI=1S/C7H10N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3

InChI Key

BRLZXGKASCMTJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.